Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Description
Tert-butyl tetrahydroisoquinoline carboxylates are a class of organic compounds . They are typically solid at room temperature . The exact properties can vary depending on the specific structure of the compound .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a tetrahydroisoquinoline core with a tert-butyl group and a carboxylate group . The exact structure can vary depending on the specific substituents on the tetrahydroisoquinoline ring .Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific structure of the compound and the reaction conditions . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions.Physical And Chemical Properties Analysis
These compounds typically have a molecular weight in the range of 200-300 g/mol . They are usually solid at room temperature and are stored in a refrigerator . The exact physical and chemical properties can vary depending on the specific structure of the compound .Safety and Hazards
properties
IUPAC Name |
tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-6,12,16H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHHTZIXWHFMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(CN1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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